Structural Precedence within Pyrrolidine Benzamide Patent Space
The exact compound is encompassed within the structural claims of patent families directed towards pyrrolidine derivatives for central nervous system disorders, sharing its core scaffold with compounds stated to inhibit monoamine reuptake [1]. However, no specific binding, functional, or cellular activity data (e.g., IC50, Ki) for this compound is publicly disclosed in these patents or elsewhere.
| Evidence Dimension | Biological target engagement (theoretical) |
|---|---|
| Target Compound Data | No specific quantitative data available. |
| Comparator Or Baseline | Other patented pyrrolidine benzamides in the NL1032760C2 family, for which monoamine reuptake inhibition is claimed. |
| Quantified Difference | Not quantifiable from public data. |
| Conditions | Inferred from patent claims for the compound class; no specific assay data for this compound. |
Why This Matters
Procurement of this specific compound is necessary to test the therapeutic hypothesis of the 5-oxo-1-phenylpyrrolidine scaffold combined with a 4-CF3 benzamide, as its unique activity profile cannot be predicted from class-level patent disclosures.
- [1] NL1032760C2 - New connections. Patent filed 2006-10-27. F. Hoffmann-La Roche AG. View Source
